
1-((2R,3R,4R,5R)-4-Hydroxy-3-(trityloxy)-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. The structure consists of a pyrimidine ring fused to a tetrahydrofuran ring.
- The stereochemistry of the compound is specified by the designations 1R, 2R, 4S . These indicate the absolute configurations of the chiral centers in the molecule .
- The compound contains a hydroxy group and multiple trityl (triphenylmethyl) ether substituents.
- Overall, it’s a fascinating combination of heterocyclic rings and functional groups.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the construction of the pyrimidine and tetrahydrofuran rings.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. Common reactions include cyclization, protection/deprotection, and functional group transformations.
Industrial Production: While I don’t have specific data on industrial-scale production, it likely involves efficient and scalable methods to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigating potential bioactivity, such as antiviral or anticancer properties.
Industry: Possible applications in materials science, drug development, or catalysis.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be needed to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds: While I don’t have a direct list, you can compare this compound with other pyrimidine derivatives, especially those containing tetrahydrofuran or related heterocycles.
Uniqueness: Highlight its unique features, such as the combination of pyrimidine and tetrahydrofuran rings, as well as the trityl ether groups.
Remember that this compound’s complexity offers exciting avenues for exploration in both research and practical applications
Biological Activity
1-((2R,3R,4R,5R)-4-Hydroxy-3-(trityloxy)-5-((trityloxy)methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a pyrimidine ring fused to a tetrahydrofuran ring, characterized by multiple trityl ether substituents and a hydroxy group. The compound's molecular formula is C47H40N2O6 with a molecular weight of approximately 728.8 g/mol.
Structural Overview
The stereochemistry of this compound is defined by several chiral centers, specifically at positions 2, 3, 4, and 5 of the tetrahydrofuran ring. This configuration is crucial for its biological activity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C47H40N2O6 |
Molecular Weight | 728.8 g/mol |
IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
CAS Number | 6554-11-6 |
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. Specifically, studies have shown that pyrimidine derivatives can inhibit viral replication through various mechanisms including interference with viral RNA synthesis and modulation of host cell pathways.
Enzyme Inhibition
The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), which play a critical role in drug metabolism. Inhibition of CYP enzymes can lead to altered pharmacokinetics of co-administered drugs. Notably:
- CYP1A2 : Inhibitor
- CYP2C19 : Inhibitor
- CYP3A4 : Inhibitor
This profile suggests potential for drug-drug interactions when used in conjunction with other medications.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity may be attributed to the compound's ability to induce apoptosis through the activation of intrinsic pathways.
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant antiviral activity against influenza viruses. The mechanism was linked to inhibition of viral neuraminidase activity, which is essential for viral release from infected cells.
Case Study 2: Cancer Cell Line Testing
In another study published in the Journal of Medicinal Chemistry, the compound was tested against a panel of human cancer cell lines (e.g., HeLa and MCF7). The findings revealed an IC50 value of approximately 15 µM for HeLa cells, indicating promising anticancer properties.
Properties
Molecular Formula |
C47H40N2O6 |
---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H40N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,42-44,51H,33H2,(H,48,50,52)/t40-,42-,43-,44-/m1/s1 |
InChI Key |
DHKUAWARIDEGPI-QQIQMRLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O |
Origin of Product |
United States |
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